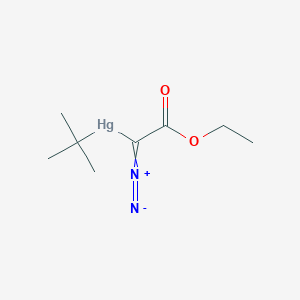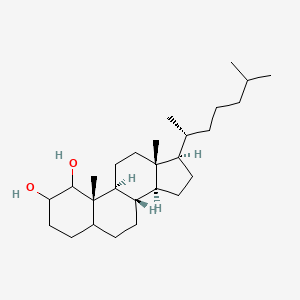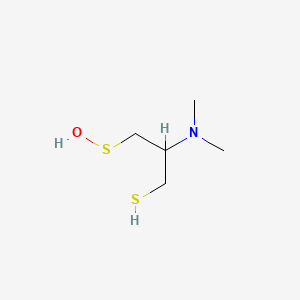![molecular formula C12H12FNO B14498190 {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol CAS No. 64630-48-4](/img/structure/B14498190.png)
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol can be achieved through various methods. One common approach involves the condensation of 2-fluorobenzylamine with pyrrole-2-carboxaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of 2-fluorobenzyl chloride and pyrrole in the presence of a base, such as sodium hydride, to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Riociguat: A soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Vericiguat: Another guanylate cyclase stimulator used for heart failure management.
1-[(2-Fluorophenyl)methyl]-4-methyl-pyrazol-3-amine: A related compound with similar structural features.
Uniqueness
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
64630-48-4 |
|---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-7,15H,8-9H2 |
InChI Key |
UMGAWYWPPNWBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


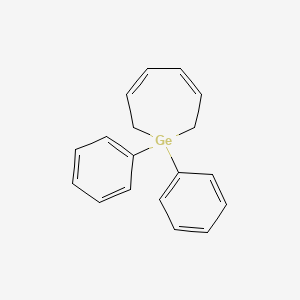

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
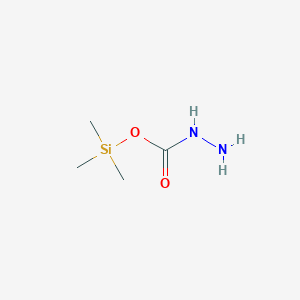



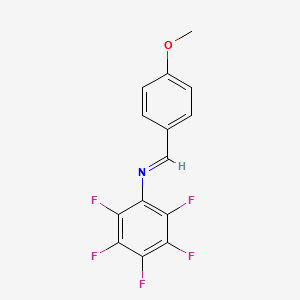
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

